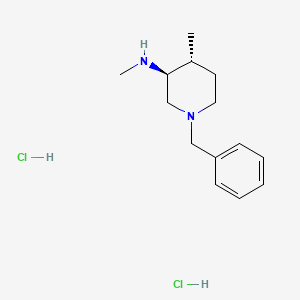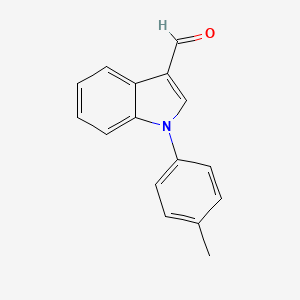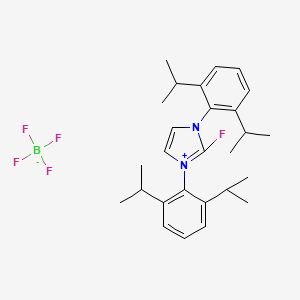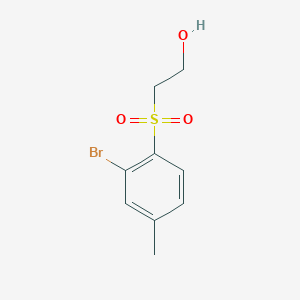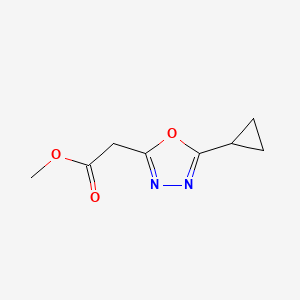
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
描述
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate: is a chemical compound belonging to the class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This particular compound features a cyclopropyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
From Cyclopropylamine and Carbon Disulfide: One common synthetic route involves the reaction of cyclopropylamine with carbon disulfide to form cyclopropylthiourea. This intermediate is then reacted with formic acid to yield the oxadiazole ring.
From Cyclopropylhydrazine and Carbon Disulfide: Another method involves the reaction of cyclopropylhydrazine with carbon disulfide to form cyclopropylthiosemicarbazide, which is then cyclized under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Substitution reactions can replace the cyclopropyl group or other substituents on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted oxadiazoles and related compounds.
作用机制
Target of Action
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate is a compound that has been studied for its potential biological activities . .
Mode of Action
Oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties . The specific interactions with their targets can vary depending on the exact structure of the compound and the nature of the target.
Biochemical Pathways
Oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of mitogen-activated protein kinases, which are crucial for transmitting signals from the cell surface to the nucleus . This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have therapeutic implications . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation, affecting its biological activity . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. One of the key metabolic pathways involves the cytochrome P450 enzyme system, which plays a crucial role in the compound’s biotransformation and elimination . The interaction with cytochrome P450 enzymes can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity . Additionally, this compound can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . This transport mechanism influences the compound’s localization and accumulation within specific tissues, affecting its overall biological activity . Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound within the bloodstream, enhancing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns contribute to the compound’s overall biological activity and potential therapeutic applications.
科学研究应用
Chemistry: Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including its use as a precursor for bioactive molecules. Medicine: Research has explored its application in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial properties. Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Methyl 2-(1,3,4-oxadiazol-2-yl)acetate: Lacks the cyclopropyl group, leading to different reactivity and biological activity.
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate: Contains a methyl group instead of a cyclopropyl group, affecting its chemical properties.
Methyl 2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetate: Features an ethyl group, which can influence its behavior in chemical reactions and biological systems.
Uniqueness: The presence of the cyclopropyl group in Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate distinguishes it from other oxadiazole derivatives, potentially leading to unique chemical and biological properties.
属性
IUPAC Name |
methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMNUVPAPBRJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-26-7 | |
| Record name | methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



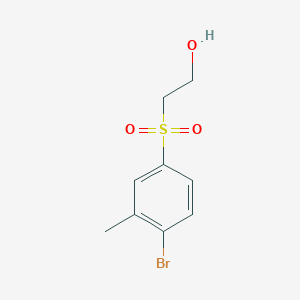
![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)
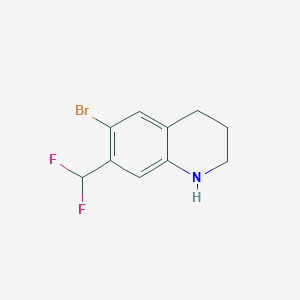
![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)
